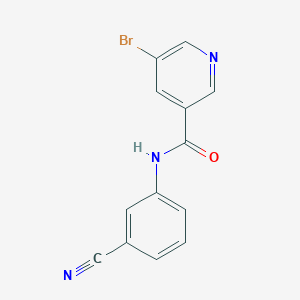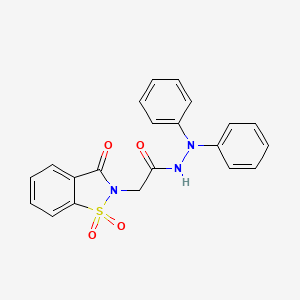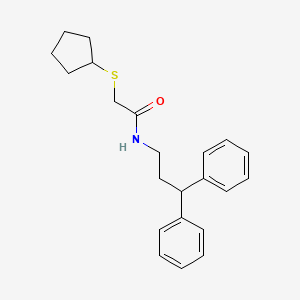![molecular formula C23H19ClN2O5 B7681211 N-(4-chloro-2,5-dimethoxyphenyl)-2-[(9-oxo-10H-acridin-2-yl)oxy]acetamide](/img/structure/B7681211.png)
N-(4-chloro-2,5-dimethoxyphenyl)-2-[(9-oxo-10H-acridin-2-yl)oxy]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2,5-dimethoxyphenyl)-2-[(9-oxo-10H-acridin-2-yl)oxy]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "CDAA" and is synthesized using specific methods that ensure its purity and quality. In
作用机制
The exact mechanism of action of CDAA is not fully understood, but it is believed to act by modulating the activity of specific proteins and enzymes. CDAA has been shown to inhibit the activity of protein kinase C, which is involved in cell proliferation and survival. CDAA has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
CDAA has been shown to have several biochemical and physiological effects. In cancer cells, CDAA has been shown to induce apoptosis by activating caspase-3 and caspase-9. CDAA has also been shown to inhibit angiogenesis by inhibiting the expression of vascular endothelial growth factor. In neuronal cells, CDAA has been shown to modulate the activity of ion channels and receptors, which can affect neuronal excitability and synaptic transmission.
实验室实验的优点和局限性
CDAA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. CDAA also has a high affinity for specific proteins and enzymes, which makes it a useful tool for studying their activity. However, CDAA has some limitations for lab experiments. It can be toxic at high concentrations, which can affect the viability of cells. CDAA can also have off-target effects, which can complicate the interpretation of results.
未来方向
CDAA has several potential future directions for research. One direction is to develop CDAA derivatives with improved pharmacological properties. Another direction is to study the effects of CDAA in animal models of cancer and neurological disorders. Additionally, CDAA can be used as a tool to study the activity of specific proteins and enzymes in various biological systems. Overall, CDAA has significant potential for future research in various fields of science.
合成方法
The synthesis of CDAA involves several steps that ensure its purity and quality. The first step involves the preparation of 4-chloro-2,5-dimethoxybenzaldehyde, which is then reacted with 2-nitrophenylacetic acid to form N-(4-chloro-2,5-dimethoxyphenyl)-2-nitroacetamide. This intermediate compound is then reduced using sodium dithionite to form N-(4-chloro-2,5-dimethoxyphenyl)-2-aminoacetamide. Finally, CDAA is formed by reacting N-(4-chloro-2,5-dimethoxyphenyl)-2-aminoacetamide with acridine-9-carboxylic acid in the presence of triethylamine and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide.
科学研究应用
CDAA has been extensively studied for its potential applications in various fields such as cancer research, neurobiology, and medicinal chemistry. In cancer research, CDAA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurobiology, CDAA has been shown to modulate the activity of ion channels and receptors, which can have implications for the treatment of neurological disorders. In medicinal chemistry, CDAA has been used as a scaffold for the development of novel drugs with improved pharmacological properties.
属性
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-[(9-oxo-10H-acridin-2-yl)oxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O5/c1-29-20-11-19(21(30-2)10-16(20)24)26-22(27)12-31-13-7-8-18-15(9-13)23(28)14-5-3-4-6-17(14)25-18/h3-11H,12H2,1-2H3,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAJNVXZJHJKSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)COC2=CC3=C(C=C2)NC4=CC=CC=C4C3=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-[(9-oxo-10H-acridin-2-yl)oxy]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-[5-(acetamidomethyl)furan-2-yl]-1,3-thiazol-2-yl]-2-tert-butyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7681132.png)
![methyl 5-[(6-chloro-2H-chromene-3-carbonyl)amino]thiophene-2-carboxylate](/img/structure/B7681137.png)
![1-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7681144.png)
![Methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate](/img/structure/B7681147.png)
![3-Ethyl-5-[[1-(2-methoxyphenyl)-5-phenylimidazol-2-yl]sulfanylmethyl]-1,2,4-oxadiazole](/img/structure/B7681159.png)
![N-(3-chlorophenyl)-N-[4-[(2,6-dichlorophenoxy)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7681162.png)
![N-benzyl-N-tert-butyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B7681166.png)



![methyl 4,5-dimethoxy-2-[(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carbonyl)amino]benzoate](/img/structure/B7681198.png)

![[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-oxoethyl] 5-ethoxy-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B7681213.png)